3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine
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Overview
Description
3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxybenzyl group attached to a naphthyridine core, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and aldehydes.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Amination: The final amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxybenzyl and naphthyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced naphthyridine derivatives.
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- **3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-yl)methanol
- **3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-yl)acetic acid
Uniqueness
3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-7-methyl-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C17H17N3O2/c1-11-7-15-13(9-19-11)8-16(17(18)20-15)22-10-12-3-5-14(21-2)6-4-12/h3-9H,10H2,1-2H3,(H2,18,20) |
InChI Key |
ADMAQFOZCRSYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=N1)OCC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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